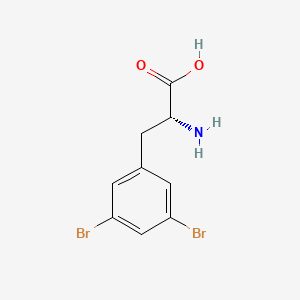

3,5-Dibromo-d-phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9Br2NO2 |

|---|---|

Molecular Weight |

322.98 g/mol |

IUPAC Name |

(2R)-2-amino-3-(3,5-dibromophenyl)propanoic acid |

InChI |

InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |

InChI Key |

JDHBRWDIELMBHR-MRVPVSSYSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1Br)Br)C[C@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dibromo D Phenylalanine and Its Analogs

Strategies for Aromatic Halogenation in Phenylalanine Scaffolds

Introducing two bromine atoms specifically at the 3- and 5-positions of the phenylalanine phenyl ring is a significant challenge due to the electronic properties of the substrate. The alkylamino side chain is an ortho-, para-directing group, making direct electrophilic substitution at the meta-positions difficult.

Direct bromination of unprotected phenylalanine with electrophilic bromine sources typically results in a mixture of isomers. Studies using reagents like bromoisocyanuric acid mono sodium salt (BICA-Na) in strong acidic conditions (60% aqueous H₂SO₄) on phenylalanine have been shown to yield a mixture of ortho- and para-monobrominated products, rather than the desired meta-substituted derivative. nih.govjst.go.jpjst.go.jp Harsher conditions often lead to decomposition of the peptide, while milder brominating agents such as N-bromosuccinimide (NBS) may not react or can be controlled to produce mono-bromination at the 4-position (para) with the use of a Lewis acid catalyst like boron trifluoride. nih.gov

This contrasts with the bromination of tyrosine, where the strongly activating hydroxyl group directs electrophiles to its ortho positions (C3 and C5), allowing for a relatively straightforward synthesis of 3,5-dibromotyrosine. researchgate.net The absence of such a directing group in phenylalanine necessitates more sophisticated strategies to achieve 3,5-disubstitution. While methods for the dibromination of certain phenylalanine derivatives using NBS have been developed, achieving specific 3,5-regioselectivity remains a significant hurdle for direct bromination approaches. rsc.org

To overcome the inherent regiochemical preference of the phenylalanine ring, specialized techniques have been developed. These methods employ directing groups or specific catalysts to force halogenation at the meta positions.

One prominent strategy involves palladium-catalyzed C-H activation. researchgate.net In this approach, the native amine group of a phenylalanine derivative can act as an endogenous directing group, guiding the palladium catalyst to functionalize specific C-H bonds on the aromatic ring. By selecting appropriate ligands and reaction conditions, halogenation can be directed to positions that are not electronically favored, including the C3 and C5 positions. researchgate.net

Another emerging area is the use of enzymes for regioselective halogenation. Flavin-dependent halogenases (FDHs) are a class of enzymes capable of catalyzing the site-specific halogenation of aromatic compounds. nih.gov While much of the research has focused on substrates like tryptophan, the principle of using a precisely structured enzyme active site to control the position of halogenation represents a powerful potential route to complex molecules like 3,5-dibromo-D-phenylalanine. nih.govbiorxiv.org

| Technique | Reagent/Catalyst | Outcome on Phenylalanine | Citation |

|---|---|---|---|

| Direct Bromination | Bromoisocyanuric acid / H₂SO₄ | Mixture of ortho- and para-isomers | nih.gov, jst.go.jp |

| Direct Bromination | N-Bromosuccinimide / BF₃ | 4-bromo-phenylalanine (para-isomer) | nih.gov |

| Directed Halogenation | Pd-catalyst / N-X-succinimide | Regioselective C-H halogenation | researchgate.net |

| Enzymatic Halogenation | Flavin-dependent halogenase | Potential for high regioselectivity | nih.gov |

Enantioselective Synthesis of Chiral Phenylalanine Derivatives

Establishing the D-configuration at the α-carbon is the second critical aspect of synthesizing this compound. Several powerful asymmetric methodologies are employed to achieve this with high enantiopurity.

Asymmetric phase-transfer catalysis (PTC) is a robust method for the synthesis of chiral α-amino acids from simple precursors. researchgate.netbuchler-gmbh.com The typical approach involves the α-alkylation of a glycine (B1666218) Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with a suitable electrophile. nih.gov For the synthesis of this compound, the electrophile would be 3,5-dibromobenzyl bromide.

The key to enantioselectivity is the use of a chiral phase-transfer catalyst, most commonly a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids. researchgate.netnih.gov By employing pseudoenantiomeric catalysts, such as those derived from cinchonine (B1669041) or cinchonidine, it is possible to predictably synthesize either the (R)- or (S)-enantiomer of the desired amino acid derivative with excellent yields and high enantioselectivity (ee). researchgate.netnih.gov This method is valued for its operational simplicity, mild reaction conditions, and scalability. buchler-gmbh.comnih.gov

| Catalyst Type | Glycine Substrate | Alkylating Agent | Product Configuration | ee (%) | Citation |

|---|---|---|---|---|---|

| Cinchonine-derived PTC | Glycine Schiff Base | Substituted Benzyl (B1604629) Bromide | (R) - D-form | >90% | nih.gov, nih.gov |

| Cinchonidine-derived PTC | Glycine Schiff Base | Substituted Benzyl Bromide | (S) - L-form | >90% | researchgate.net, nih.gov |

Transition-metal-catalyzed asymmetric hydrogenation is one of the most efficient and widely used methods for producing enantiomerically pure amino acids. ajchem-b.com The strategy involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition-metal complex. wiley-vch.de For this compound, the substrate would be an ester or acid of (Z)-2-acetamido-3-(3,5-dibromophenyl)acrylic acid.

The catalysts are typically based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands. wiley-vch.demdpi.com The geometry of the chiral ligand creates an asymmetric environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby generating one enantiomer in excess. Ligands such as DuPhos, BINAP, and TangPhos have demonstrated exceptional enantioselectivity and high catalytic activity in the hydrogenation of various dehydroamino acids. wiley-vch.dewiley-vch.deacs.orguclm.es A large-scale synthesis of a substituted D-phenylalanine derivative has been successfully demonstrated using a [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ catalyst, highlighting the industrial applicability of this method. acs.org

| Catalyst System (Metal + Ligand) | Substrate Type | Product Configuration | ee (%) | Citation |

|---|---|---|---|---|

| Rhodium + (R,R)-DuPhos | N-acetyl dehydroamino-acid | D-Amino Acid | >95% | acs.org |

| Rhodium + TangPhos | α-dehydroamino acids | L- or D-Amino Acid | >99% | wiley-vch.de, wiley-vch.de |

| Rhodium + SIPHOS | α-dehydroamino esters | L-Amino Acid | up to 99% | nih.gov |

| Rhodium + BINAP | α-(acylamino)acrylic acids | L- or D-Amino Acid | >95% | wiley-vch.de, uclm.es |

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. nih.gov This process combines the kinetic resolution of a racemate with the in-situ racemization of the less reactive enantiomer, continuously feeding it back into the resolution process. researchgate.net

DKR can be achieved through both chemo-enzymatic and purely chemical methods. A common chemo-enzymatic approach for amino acids involves the enantioselective hydrolysis of a racemic amino acid ester or amide using an enzyme, such as a protease or lipase (B570770). acs.orgacs.org For example, the protease Alcalase has been used in the DKR of racemic 3-bromo-dl-phenylalanine ethyl ester to produce the (S)-isomer with high yield and enantiomeric excess. acs.orgacs.org To produce the D-enantiomer, an enzyme with the opposite selectivity would be required. The racemization of the unreacted enantiomer is often promoted by a chemical catalyst (e.g., a base) or by adjusting reaction conditions. researchgate.net

Chemical DKR methods have also been developed, such as a process for converting L-phenylalanine into D-phenylalanine using a resolving agent like dibenzoyl tartaric acid (L-DBTA) in the presence of a racemization catalyst. google.com These strategies offer a highly efficient pathway to enantiopure amino acids, including complex derivatives like this compound.

| DKR Method | Catalyst/Enzyme | Substrate | Outcome | Citation |

|---|---|---|---|---|

| Enzymatic DKR | Protease (Alcalase) | rac-3-bromo-phenylalanine ester | (S)-3-bromo-phenylalanine (>90% yield, >99% ee) | acs.org, acs.org |

| Chemical DKR | Racemization catalyst + L-DBTA | L-phenylalanine hydrochloride | D-phenylalanine | google.com |

| Biocatalytic DKR | Transaminase | Racemic β-branched ketoacid | L-β-branched amino acid (>70% yield, high de/ee) | nih.gov, chemrxiv.org |

Applications of Chiral Auxiliary Approaches

The asymmetric synthesis of non-proteinogenic amino acids such as this compound heavily relies on the use of chiral auxiliaries. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific configuration. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone in producing enantiomerically pure amino acids. wikipedia.org

One of the most prominent methods involves the use of Evans' oxazolidinone auxiliaries. renyi.hu In a typical application for synthesizing a D-amino acid, a glycine-derived enolate equivalent attached to a chiral oxazolidinone auxiliary (derived, for example, from D-phenylalaninol) undergoes stereoselective alkylation. For the synthesis of this compound, this would involve alkylation with 3,5-dibromobenzyl bromide. The steric hindrance provided by the auxiliary directs the incoming electrophile to the opposite face of the enolate, ensuring high diastereoselectivity. Subsequent hydrolysis removes the chiral auxiliary, yielding the target D-amino acid. renyi.hu

Another powerful approach utilizes chiral Ni(II) complexes of Schiff bases formed between glycine and a chiral ligand, often derived from an amino acid like proline. nih.gov The planar nature of the complex allows for highly diastereoselective alkylation at the α-carbon of the glycine moiety. nih.gov For instance, a Ni(II) complex with a ligand derived from L-proline can be alkylated with 3,5-dibromobenzyl bromide. Following the alkylation step, the complex is disassembled under acidic conditions to release the desired (R)-3,5-dibromophenylalanine. nih.gov This method is noted for its operational simplicity and high stereochemical control. nih.gov

Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones, also find application in asymmetric synthesis. scielo.org.mx These auxiliaries are effective in controlling the stereochemistry of various carbon-carbon bond-forming reactions, including alkylations. scielo.org.mx Similarly, tert-butanesulfinamide has emerged as a versatile chiral auxiliary for the asymmetric synthesis of amines and their derivatives, which can be precursors to amino acids. bioorganica.com.ua

Below is a table summarizing various chiral auxiliary approaches applicable to the synthesis of D-amino acids.

| Chiral Auxiliary Type | Key Reaction | Typical Diastereoselectivity | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | High | renyi.hu |

| Ni(II)-Schiff Base Complex | Asymmetric Alkylation | >95% de | nih.gov |

| Camphorsultam | Asymmetric Alkylation/Amination | High | wikipedia.org |

| (S)-Methylbenzylamine | Strecker Synthesis | 2-3:1 dr | rsc.org |

| tert-Butanesulfinamide | Imine Addition | High | bioorganica.com.ua |

Multicomponent Reactions and Convergent Synthesis Routes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.netmdpi.com The Strecker synthesis is a classic MCR used for producing α-amino acids. researchgate.net In its simplest form, the reaction of an aldehyde (e.g., 3,5-dibromobenzaldehyde), ammonia (B1221849), and hydrogen cyanide yields an α-aminonitrile, which can be hydrolyzed to the corresponding racemic amino acid. researchgate.net To achieve stereocontrol, a chiral amine can be used in place of ammonia, functioning as a chiral auxiliary to direct the stereochemical outcome. rsc.org

The Ugi four-component reaction (U-4CR) is another versatile MCR that combines a carboxylic acid, an amine, an oxo-component (aldehyde or ketone), and an isocyanide to generate α-acylamino carboxamides. mdpi.com By using an α-amino acid as the acid component, the reaction becomes a 5-center-4-component reaction (U-5C-4CR), which is a powerful tool for creating complex, drug-like scaffolds. mdpi.com

The table below outlines key features of relevant multicomponent reactions.

| Reaction Name | Components | Product Type | Reference |

| Strecker Synthesis | Aldehyde, Amine, Cyanide | α-Amino Acid (after hydrolysis) | researchgate.net |

| Ugi Reaction (U-4CR) | Carboxylic Acid, Amine, Aldehyde/Ketone, Isocyanide | α-Acylamino Carboxamide | mdpi.com |

| Petasis Reaction | Boronic Acid, Amine, Carbonyl | Substituted Amines | acs.org |

| Hantzsch Pyrrole Synthesis | α-Haloketone, β-Dicarbonyl, Amine | Substituted Pyrrole | mdpi.com |

Scalability and Efficiency Considerations in Dibromophenylalanine Production

The transition from a laboratory-scale synthesis to industrial production of a specialty chemical like this compound presents significant challenges related to scalability, cost, and efficiency. google.com Industrial processes favor routes with fewer reaction steps, high yields, and simple purification procedures to be economically viable. google.com For instance, using a solvent like acetonitrile (B52724) from which the product can be isolated by simple filtration without complex operations like solvent extraction is a major process advantage. google.com

For halogenated phenylalanine derivatives, large-scale production may involve electrophilic aromatic substitution on the phenylalanine backbone. Ensuring consistent product quality and yield on a large scale often necessitates the use of technologies like continuous flow reactors. However, classical chemical synthesis and resolution of enantiomers can be inefficient, with classical resolution being limited to a theoretical maximum yield of 50%. acs.org

To overcome this limitation, more advanced methods such as enzymatic dynamic kinetic resolution (DKR) have been developed. acs.org In a DKR process for an amino acid ester, one enantiomer is selectively hydrolyzed by an enzyme (e.g., a lipase or protease), while the unreacted enantiomer is continuously racemized in situ by a chemical catalyst. acs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product, dramatically improving efficiency. acs.org A DKR process for 3-bromo-DL-phenylalanine ethyl ester has been successfully scaled up to 25 grams with high substrate loading (50% w/v), yielding over 90% of the L-amino acid with >99% enantiomeric excess. acs.org

The most modern and highly efficient strategies for producing enantiopure D-amino acids involve biocatalysis with engineered enzymes. acs.orgresearchgate.net Engineered D-amino acid dehydrogenases (DAADHs) can catalyze the asymmetric reductive amination of a corresponding keto acid (e.g., 3,5-dibromophenylpyruvic acid) to directly produce the desired D-amino acid with very high yields and near-perfect enantioselectivity. nih.gov Similarly, engineered phenylalanine ammonia-lyases (PALs) can perform the asymmetric addition of ammonia to a cinnamic acid derivative. researchgate.net These enzymatic methods are highly scalable and operate under mild, environmentally friendly conditions, making them increasingly attractive for industrial production. acs.orgnih.gov

The following table compares key parameters for different production strategies.

| Production Strategy | Key Advantage | Typical Yield | Scalability Factor | Reference |

| Classical Resolution | Simplicity | <50% | Low | acs.org |

| Chiral Auxiliary Synthesis | High Stereocontrol | 60-90% | Moderate | renyi.hunih.gov |

| Dynamic Kinetic Resolution (DKR) | High Yield (>50%) | >90% | High | acs.org |

| Engineered Biocatalysis (e.g., DAADH) | High Yield & Enantiopurity | >85% | Very High | nih.gov |

Stereochemical Aspects and Chiral Control

Chiral Recognition and Enantiopurity in D-Phenylalanine Synthesis

The synthesis of D-phenylalanine with high enantiomeric purity is a significant area of research, as D-amino acids are crucial components in various pharmaceuticals. acs.org Chiral recognition, the ability of a chiral system to differentiate between enantiomers, is fundamental to achieving high enantiopurity. Various methods have been developed for the synthesis of D-phenylalanine, including asymmetric transformations and enzymatic processes. mdma.chrsc.org

One approach involves the use of chiral sensors to detect and quantify D-phenylalanine. For instance, a symmetric perylene (B46583) bisimide (PBI) with D-phenylalanine in the amide position has been shown to act as a chiral sensor exclusively for the D-form of phenylalanine. frontiersin.org This recognition is based on the influence of D-phenylalanine on the aggregation of the D-PBI molecules, which can be monitored through spectroscopic and fluorescence changes. frontiersin.org The detection limits for D-phenylalanine using this method have been reported in the nanomolar and micromolar ranges, demonstrating high sensitivity. frontiersin.org

Enzymatic methods offer a highly selective route to D-phenylalanine. Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that typically catalyze the conversion of L-phenylalanine to cinnamic acid. However, engineered PALs can be used in cascade processes to produce D-phenylalanine derivatives from cinnamic acids with high yield and excellent optical purity. nih.gov By coupling the amination reaction with a chemoenzymatic deracemization process, significant levels of the D-enantiomer can be obtained. nih.gov Furthermore, directed evolution of PAL enzymes has led to variants with increased selectivity for the formation of D-phenylalanines. nih.gov

Another biocatalytic approach involves a one-pot stereoinversion cascade. This method uses an L-amino acid deaminase to convert L-phenylalanine to an intermediate, which is then stereoselectively reduced to D-phenylalanine by a D-amino acid dehydrogenase. rsc.org This process has achieved quantitative yield and an enantiomeric excess greater than 99% for D-phenylalanine. rsc.org

Table 1: Methods for D-Phenylalanine Synthesis and Chiral Recognition

| Method | Principle | Key Findings | Reference |

|---|---|---|---|

| Chiral Sensing | A D-phenylalanine-containing perylene bisimide (D-PBI) acts as a chiral sensor for D-phenylalanine. | D-phenylalanine influences D-PBI aggregation, allowing for spectroscopic detection with high sensitivity. | frontiersin.org |

| Enzymatic Cascade (PAL) | Engineered Phenylalanine Ammonia Lyases (PALs) are used in a cascade with chemoenzymatic deracemization. | Can produce substituted D-phenylalanines from cinnamic acids in high yield and optical purity. | nih.gov |

| Biocatalytic Stereoinversion | A one-pot cascade involving L-amino acid deaminase and D-amino acid dehydrogenase. | Achieves quantitative yield and >99% enantiomeric excess of D-phenylalanine from L-phenylalanine. | rsc.org |

| Asymmetric Transformation | Chemical resolution of DL-phenylalanine using a resolving agent like (2S, 3S)-tartaric acid. | Can produce D-phenylalanine with high optical purity (98%) and good yield (69%). | mdma.ch |

Control of Stereochemistry in Brominated Phenylalanine Derivatives

The introduction of bromine atoms onto the phenyl ring of phenylalanine adds another layer of complexity to stereochemical control. The synthesis of specific stereoisomers of brominated phenylalanine derivatives requires precise control over the reaction conditions and reagents.

Asymmetric phase-transfer catalysis is a powerful tool for the synthesis of chiral α-amino acid derivatives. nih.govnih.gov This method involves the α-alkylation of a glycine (B1666218) Schiff base with substituted benzyl (B1604629) bromides, using a chiral phase-transfer catalyst. nih.govnih.gov By selecting the appropriate pseudoenantiomeric catalyst, such as those derived from cinchona alkaloids, it is possible to predictably synthesize either the (R)- or (S)-enantiomer of the desired phenylalanine derivative in excellent yields and with high enantioselectivity. nih.govnih.gov This approach offers operational simplicity and mild reaction conditions. nih.gov

Another strategy for controlling stereochemistry involves the manipulation of protecting groups. For instance, the introduction of a chiral center onto an N-phthaloyl protecting group of (S)-phenylalanine allows for the "recall" of stereochemistry during subsequent transformations. anu.edu.auanu.edu.au This method has been successfully applied to the stereocontrolled synthesis of deuterated phenylalanine derivatives. anu.edu.auanu.edu.au Side-chain bromination of phenylalanine derivatives, followed by subsequent reactions, can also be controlled to proceed with a specific stereochemical outcome, such as retention of configuration. rsc.org

The stereochemical course of enzymatic reactions can also be exploited. For example, the reaction of (R)-phenylalanine with (S)-phenylalanine ammonia-lyase has been shown to proceed primarily through an antiperiplanar elimination process, indicating a high degree of stereochemical control by the enzyme. rsc.org

Computational Chemistry and Advanced Spectroscopic Analysis

Theoretical Studies on Molecular Structure and Conformation

Theoretical studies offer predictive insights into the molecular properties of 3,5-Dibromo-d-phenylalanine, complementing experimental data by providing a detailed understanding of its conformational landscape and intermolecular interaction potential.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to determine the optimized molecular geometry and electronic properties of phenylalanine derivatives. cumhuriyet.edu.tr For this compound, methods like DFT with a B3LYP hybrid functional and a 6-311++G(d,p) basis set can be employed to calculate key parameters. cumhuriyet.edu.tr These calculations are vital for understanding the influence of the two bromine atoms on the phenyl ring. The high electronegativity of bromine results in significant electron withdrawal from the aromatic system, which alters the molecule's electrostatic potential, bond lengths, and the energies of its frontier molecular orbitals (HOMO and LUMO). cumhuriyet.edu.trexaly.com This analysis helps in identifying reactive sites on the molecule. cumhuriyet.edu.tr

Inter-fragment interaction energies can be calculated using methods like the fragment molecular orbital (FMO) method, which is applicable to biopolymers and can elucidate the nature of non-covalent interactions. nih.gov

Table 1: Predicted Effects of Dibromination on Phenylalanine Properties via Quantum Chemical Calculations

| Calculated Property | Phenylalanine (Reference) | Predicted Effect for this compound | Rationale |

| HOMO-LUMO Gap | ~0.198 eV cumhuriyet.edu.tr | Decreased | The electron-withdrawing bromine atoms can stabilize the LUMO, leading to a smaller energy gap and increased reactivity. |

| Electrostatic Potential | Negative potential on the phenyl ring. | Increased positive potential on ring protons; significant negative potential around bromine atoms. | Bromine atoms withdraw electron density from the ring and possess lone pairs, creating distinct electrostatic regions. |

| C-Br Bond Length | N/A | ~1.90 Å | Consistent with typical C(sp²)-Br bond lengths. |

| C-C Aromatic Bond Length | ~1.39 Å cumhuriyet.edu.tr | Minor elongation/variation | Substitution can induce slight changes in the aromatic ring geometry. |

Note: The data for Phenylalanine is sourced from studies using B3LYP/6-311++G(d,p) level theory. cumhuriyet.edu.tr The predictions for the dibrominated analogue are based on established principles of electronic effects.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org For this compound, MD simulations performed with software like GROMACS or AMBER can reveal its dynamic behavior in various environments, such as in a water box or embedded within a larger biomolecule. frontiersin.orgmdpi.com These simulations are crucial for understanding how the bulky and hydrophobic bromine atoms affect the molecule's conformational flexibility, solvation, and potential to self-assemble or interact with other molecules. frontiersin.orgnih.gov

Simulations can track the trajectory of the molecule, providing insights into preferred side-chain orientations (χ1 and χ2 dihedral angles) and the stability of its interactions. mdpi.com The use of force fields, such as OPLS-AA/L, is common for modeling amino acids, and these simulations can predict properties like diffusion coefficients and the formation of aggregates in solution. frontiersin.org The increased hydrophobicity imparted by the bromine atoms would likely enhance its tendency to engage in hydrophobic interactions within protein cores or form aggregates in aqueous solutions compared to unsubstituted phenylalanine.

Advanced Spectroscopic Characterization Methods

A suite of advanced spectroscopic techniques is essential for the unambiguous structural confirmation, purity assessment, and stereochemical determination of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the chemical structure of organic molecules. weebly.com For this compound, both ¹H and ¹³C NMR are used to confirm the identity and substitution pattern of the molecule.

The ¹H NMR spectrum is expected to show characteristic signals for the aliphatic protons (α-H and β-H₂) and the aromatic protons. The aromatic region for a 3,5-disubstituted ring can sometimes present as "deceptively simple," appearing as broad singlets rather than a clear coupling pattern. nih.gov However, a higher resolution spectrum should resolve the protons at the C2, C4, and C6 positions. The C4 proton would appear as a triplet (or more accurately, a triplet-like multiplet), and the C2/C6 protons would appear as a doublet.

The ¹³C NMR spectrum is highly informative, providing distinct signals for each carbon atom. The carbons directly bonded to the bromine atoms (C3 and C5) would show a characteristic downfield shift due to the electronegativity of bromine, though this is often counteracted by the "heavy atom effect," which can shift the signal upfield compared to iodo- or chloro-substituents. Two-dimensional NMR techniques like HSQC and HMBC would be used to correlate proton and carbon signals, confirming the full connectivity of the molecule. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| α-Carbon | ~3.7 - 4.2 | ~55 | Typical range for α-carbon of an amino acid. |

| β-Carbon | ~3.0 - 3.3 | ~37 | |

| C1 (Aromatic) | - | ~140 | Quaternary carbon, upfield shift due to C-β attachment. |

| C2, C6 | ~7.4 | ~131 | Aromatic protons adjacent to a substituted carbon. |

| C3, C5 | - | ~123 | Carbons directly attached to bromine. |

| C4 | ~7.6 | ~134 | Aromatic proton between two bromine atoms. |

| Carboxyl (C=O) | - | ~175 | Typical chemical shift for a carboxylic acid carbon. |

Note: Predicted values are estimates based on standard chemical shift ranges for substituted phenylalanine and may vary based on solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. arxiv.org For this compound (C₉H₉Br₂NO₂), MS confirms the molecular mass and helps assess sample purity.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms in the molecule results in a characteristic cluster of peaks for the molecular ion [M]⁺, with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively. This pattern is a definitive confirmation of a dibrominated compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental formula.

Table 3: Predicted Isotopic Pattern for the Molecular Ion [M]⁺ of this compound

| Ion | m/z (Monoisotopic Mass) | Relative Intensity | Isotopic Composition |

| [M]⁺ | 320.9054 | ~100% | C₉H₉(⁷⁹Br)₂NO₂ |

| [M+2]⁺ | 322.9033 | ~196% | C₉H₉(⁷⁹Br)(⁸¹Br)NO₂ |

| [M+4]⁺ | 324.9013 | ~96% | C₉H₉(⁸¹Br)₂NO₂ |

Note: Masses are calculated based on the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br, ⁸¹Br). The relative intensity is based on the statistical probability of the isotopic combination.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.com It is a critical technique for determining the absolute configuration (D or L) of amino acids. mdpi.comjasco-global.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of compounds such as this compound. Infrared (IR) spectroscopy provides critical information about the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule, particularly the aromatic system.

Infrared (IR) Spectroscopy

The analysis of this compound by IR spectroscopy reveals characteristic absorption bands corresponding to its key functional groups. In the solid state, amino acids typically exist as zwitterions, which profoundly influences their IR spectra. The spectrum can be interpreted by comparing it to its parent compound, D-phenylalanine.

A study on zwitterionic D-phenylalanine recorded via the KBr pellet method provides a baseline for the expected vibrations. yildiz.edu.tr The key functional groups—the ammonium (B1175870) group (NH₃⁺), the carboxylate group (COO⁻), and the phenyl ring—give rise to distinct absorption peaks. The introduction of two bromine atoms onto the phenyl ring at the 3 and 5 positions is expected to modify the spectrum in predictable ways, primarily by altering the aromatic C-H bending patterns and introducing C-Br stretching vibrations.

The primary vibrations for the core structure include:

Ammonium (NH₃⁺) Group: The stretching vibrations of the N-H bonds in the NH₃⁺ group typically appear as a broad, strong band in the region of 3200-2500 cm⁻¹. This broadness is a result of extensive hydrogen bonding in the crystal lattice. Bending vibrations for the NH₃⁺ group are also expected, with an asymmetric bend around 1660-1610 cm⁻¹ and a symmetric bend near 1550-1480 cm⁻¹. researchgate.net

Carboxylate (COO⁻) Group: The deprotonated carboxyl group shows a strong asymmetric stretching vibration, typically between 1600-1550 cm⁻¹, and a weaker symmetric stretching vibration around 1420-1380 cm⁻¹. nih.gov

Aromatic Ring: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. vscht.cz In-ring C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the benzene (B151609) ring strongly influences the out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region. libretexts.org For a 1,3,5-trisubstituted benzene ring, characteristic bands are expected in this region.

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration for aromatic bromides is found at lower wavenumbers, typically in the 690-515 cm⁻¹ range. orgchemboulder.comwpmucdn.com

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from D-phenylalanine and known spectroscopic correlations. yildiz.edu.trlibretexts.orgorgchemboulder.com

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| 3200 - 2500 | Strong, Broad | N-H stretching (in NH₃⁺ group) |

| > 3000 | Medium to Weak | Aromatic C-H stretching |

| ~ 2950 | Medium to Weak | Aliphatic C-H stretching (CH₂ and CH) |

| 1600 - 1550 | Strong | Asymmetric stretching of COO⁻ |

| 1550 - 1480 | Medium | Symmetric bending of NH₃⁺ |

| 1600 - 1450 | Medium to Weak | C=C stretching (in aromatic ring) |

| 1420 - 1380 | Weak to Medium | Symmetric stretching of COO⁻ |

| 900 - 675 | Medium to Strong | Aromatic C-H out-of-plane bending |

| 690 - 515 | Medium to Strong | Aromatic C-Br stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of aromatic amino acids is primarily governed by the π → π* electronic transitions of the phenyl ring. For phenylalanine, the UV spectrum in a neutral aqueous solution typically shows a strong absorption maximum (λ_max) around 258 nm, with finer vibrational structure often visible as small shoulders or peaks at slightly different wavelengths (e.g., 246 nm, 252 nm, 264 nm, and 268 nm). sielc.comthermofisher.com A second, more intense absorption band occurs at shorter wavelengths, around 198-200 nm. sielc.com

The introduction of halogen substituents onto the benzene ring acts as an auxochromic group, which can cause a bathochromic (red) shift in the absorption maxima. Studies on various brominated aromatic compounds confirm that bromine substitution consistently leads to a redshift of the maximal absorption wavelengths. researchgate.netresearchgate.net This effect is attributed to the interaction of the lone pair electrons of the bromine atoms with the π-electron system of the benzene ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The table below outlines the UV absorption data for the parent compound, phenylalanine, and the predicted effect for this compound.

| Compound | Absorption Maxima (λ_max) | Electronic Transition |

| D-Phenylalanine | ~198 nm, ~258 nm sielc.com | π → π |

| This compound | Red-shifted from parent compound | π → π |

Molecular Interactions and Supramolecular Assembly

Investigation of Non-Covalent Interactions Involving Bromine Atoms

The presence of bromine atoms on the aromatic ring is not a passive modification. These halogens actively participate in and modulate a range of intermolecular forces that are crucial for molecular organization.

A key interaction introduced by the bromination of phenylalanine is the halogen bond (XB). This is a non-covalent interaction where the halogen atom acts as an electrophilic species, contrary to its classical perception as merely an electronegative atom. This occurs due to an anisotropic distribution of electron density around the covalently bonded bromine atom, creating a region of positive electrostatic potential known as a "σ-hole" along the axis of the C-Br bond. mdpi.com This electropositive σ-hole can then interact attractively with a Lewis base or any nucleophilic region, such as a carbonyl oxygen, a hydroxyl group, or even another halogen. acs.org

In systems involving 3,5-dibromo-phenylalanine, the bromine atoms can form halogen bonds with suitable acceptors, such as the carbonyl oxygens of the carboxylic acid groups in neighboring molecules. acs.org These interactions are highly directional, with the C−Br···Y angle (where Y is the acceptor atom) typically approaching linearity at around 180°. acs.orgnih.gov The strength of these bonds increases with the polarizability of the halogen, following the trend F < Cl < Br < I, making bromine a potent halogen bond donor. mdpi.comacs.org Studies on halogenated compounds have shown that these interactions are energetically significant and can be a key driving force in crystal engineering and the formation of supramolecular assemblies. acs.orgpolimi.it The presence of two bromine atoms on the phenylalanine ring provides multiple sites for such directional interactions, strongly influencing the resulting molecular packing.

| Interaction Type | Donor | Acceptor | Typical Distance (X···Y) | Typical Angle (C-X···Y) | Reference |

| Halogen Bond (XB) | C-Br | O, N, π-system | ≤ Sum of van der Waals radii (~3.37 Å for Br···O) | ~165-180° | acs.orgnih.gov |

| Hydrogen Bond (HB) | N-H, O-H | O, N, Br | ~2.0 Å (for N/O acceptors) | >120° | library.kzresearchgate.net |

This table presents generalized parameters for halogen and hydrogen bonds relevant to amino acid systems.

The π-π stacking interactions common to aromatic amino acids are significantly modified in 3,5-dibromo-D-phenylalanine. The two electron-withdrawing bromine atoms decrease the electron density of the phenyl ring. This alteration has a profound effect on how the aromatic rings interact. Computational studies on halogenated benzenes show that face-to-face stacking interactions become stronger as the halogen atom changes from fluorine to chlorine and bromine. rsc.org This is attributed to changes in the electrostatic potential and dispersion forces. rsc.org

While interactions between two electron-deficient dibrominated rings might be less favorable than standard phenylalanine stacking, the modified ring can engage in strong interactions with electron-rich aromatic systems. The interaction energy for π-π stacking is highly dependent on the geometry (e.g., face-to-face vs. edge-to-face) and the electronic nature of the interacting partners. nih.govnih.gov For bromobenzene (B47551) dimers, computational studies have identified multiple stable structures, including π-stacked and T-shaped arrangements, with binding energies ranging from -6 to -24 kJ/mol. acs.org The introduction of halogens can thus be used as a tool to tune the strength and preference of stacking geometries, which is a critical factor in the design of self-assembling materials. nih.govmdpi.com

| Dimer System | Interaction Type | Calculated Interaction Energy (kJ/mol) | Reference |

| Bromobenzene Dimer | π-stacked / T-shaped | -6 to -24 | acs.org |

| Hexachlorobenzene Dimer | Face-to-face | -48 | rsc.org |

| Hexabromobenzene Dimer | Face-to-face | -59 | rsc.org |

| Benzene (B151609) Dimer | Parallel Displaced | ~ -11 | nih.gov |

This table provides a comparison of calculated interaction energies for various aromatic systems, illustrating the effect of halogenation on π-stacking strength.

Like all amino acids, this compound possesses a backbone with potent hydrogen bond donors (the ammonium (B1175870) group, -NH3+) and acceptors (the carboxylate group, -COO-). These groups form robust hydrogen bond networks that are a primary determinant of the solid-state structure. library.kz The crystal packing is often characterized by layers or three-dimensional networks where molecules are linked by N—H···O and O—H···O interactions. library.kzresearchgate.net

The electronic perturbation of the phenyl ring by the bromine atoms also modulates its ability to form cation-π and anion-π interactions.

Cation-Pi Interactions: A cation-π interaction is an electrostatic attraction between a cation and the electron-rich face of an aromatic ring. proteopedia.org In standard phenylalanine, the π-electron cloud creates a region of partial negative charge above and below the ring, which is attractive to cations. proteopedia.org However, in this compound, the potent electron-withdrawing effect of the two bromine atoms significantly depletes the electron density of the π-system. This reduction in negative electrostatic potential on the ring face weakens its ability to bind cations. nih.govresearchgate.net Therefore, cation-π interactions are expected to be considerably less favorable for this compound compared to its non-halogenated counterpart.

Anion-Pi Interactions: Conversely, the depletion of electron density on the aromatic ring makes it a more suitable candidate for anion-π interactions. nih.govresearchgate.net Anion-π interactions are attractive forces between an anion and an electron-deficient aromatic system. rsc.org The introduction of multiple halogen atoms can create a region of positive electrostatic potential on the face of the ring (a "π-hole"), which is highly attractive to anions. nih.govrsc.org This interaction has been recognized as a significant force in molecular recognition and supramolecular chemistry. researchgate.net Thus, the dibromination of the phenyl ring is expected to stabilize interactions with anions positioned over the ring face, an interaction that would be repulsive in standard phenylalanine.

Role of this compound in Supramolecular Architectures

The unique combination of non-covalent interactions available to this compound makes it a powerful building block for the construction of ordered supramolecular materials.

The self-assembly of modified phenylalanines into well-defined nanostructures, such as fibrils, ribbons, and hydrogels, is a process governed by the cooperative action of multiple non-covalent forces. rsc.orgacs.org Halogenation of the phenyl side chain has been shown to be an effective strategy for controlling and enhancing this self-assembly process. nih.govrsc.orgnih.gov

For derivatives of this compound, the self-assembly mechanism is driven by a hierarchy of interactions:

Hydrogen Bonding: The primary amino and carboxylic acid groups form a robust hydrogen-bonded network, creating the fundamental backbone of the assembly. library.kz

Halogen Bonding: The highly directional C-Br···Y halogen bonds act as specific molecular "glue," providing crucial orientational control and added stability to the growing structure. acs.org This interaction is hypothesized to be a key driving force in the self-assembly of halogenated peptide fragments. acs.org

π-π Stacking: The modified aromatic rings stack upon one another, guided by the altered electrostatic and dispersion forces, leading to the formation of an ordered aromatic core within the nanostructure. acs.orgbohrium.com

This combination of forces allows halogenated phenylalanine derivatives to form stable supramolecular hydrogels, often with enhanced viscoelastic properties compared to non-halogenated analogues. rsc.orgnih.gov The ability to precisely control the self-assembly through subtle changes like halogenation marks these molecules as versatile components for creating advanced biomaterials. nih.govbohrium.com

Chiral Self-Sorting and Discrimination Phenomena

Chirality is a fundamental property in molecular assembly, often dictating the formation and stability of the resulting structures. rsc.orgnih.gov Chiral self-sorting refers to the process where a mixture of enantiomers (a racemic mixture) either segregates into homochiral assemblies (containing only one enantiomer) or co-assembles into heterochiral structures. This phenomenon is a cornerstone of supramolecular chemistry. magtech.com.cn

Chiral discrimination, a related concept, is the ability of a chiral environment or molecule (a selector) to differentiate between the two enantiomers of another chiral compound (an analyte). This selective interaction is the basis for numerous applications, including enantioselective sensing and separation. Research into chiral recognition often utilizes phenylalanine and its derivatives as model analytes due to their biological importance and clear stereochemical structure.

While studies focusing specifically on the self-sorting of this compound are limited, extensive research on D-phenylalanine demonstrates its role in chiral discrimination phenomena. Various artificial receptors and sensor systems have been developed that exhibit remarkable selectivity for one phenylalanine enantiomer over the other.

For instance, fluorescent probes have been engineered to achieve high enantioselective recognition. nih.govrsc.org An H8-BINOL-based chiral fluorescent sensor, when interacting with phenylalanine, showed a significant fluorescence enhancement with the L-enantiomer, while the D-enantiomer produced almost no change. rsc.org This resulted in an exceptionally high enantioselective fluorescence enhancement ratio of 104.48, showcasing a profound level of discrimination. rsc.org Similarly, another imidazole (B134444) salt-type fluorescent probe based on H8-BINOL demonstrated an enantioselective fluorescence enhancement ratio of 5.1 for L-phenylalanine over D-phenylalanine. nih.gov These examples underscore the principle that chiral selectors can create specific binding pockets or interaction fields that are sterically and electronically favorable for only one enantiomer.

The table below summarizes the enantioselective recognition of phenylalanine enantiomers by different fluorescent probes, illustrating the quantitative nature of chiral discrimination.

Table 1: Enantioselective Recognition of Phenylalanine by Chiral Fluorescent Probes

| Chiral Probe System | Analyte | Enantioselective Recognition Ratio (ef)¹ | Observation | Source(s) |

|---|---|---|---|---|

| H8-BINOL with 1,2,3-triazole | L-Phe vs. D-Phe | 104.48 | Significant fluorescence enhancement for L-Phe; negligible response for D-Phe. | rsc.org |

| Imidazole bromide salt on H8-BINOL | L-Phe vs. D-Phe | 5.1 | Greater fluorescence enhancement for L-Phe compared to D-Phe. | nih.gov |

¹ ef = (IL - I0)/(ID - I0), where I is fluorescence intensity.

Influence of Dibromo-Substitution on Molecular Recognition Properties

The introduction of two bromine atoms onto the phenyl ring at the 3- and 5-positions profoundly alters the physicochemical properties of the D-phenylalanine molecule, which in turn governs its molecular recognition capabilities. The effects of such halogenation are multifaceted, primarily involving steric hindrance, altered hydrophobicity, and modified electronic character. rsc.orgnih.gov

The bromine atoms are significantly larger than hydrogen atoms, introducing substantial steric bulk to the phenyl ring. This increased size can dictate how the molecule fits into receptor binding sites or how it packs during self-assembly. Furthermore, halogenation, particularly with heavier halogens like bromine, increases the hydrophobicity of the side chain. nih.gov This property can enhance interactions driven by the hydrophobic effect, which is a major force in protein folding and molecular assembly in aqueous environments. nih.gov

Electronically, halogens are electron-withdrawing, which modifies the electron density of the aromatic ring. This can alter or induce specific non-covalent interactions, such as π-π stacking and the formation of halogen bonds—a specific, directional interaction where the halogen atom acts as an electrophilic species. polimi.it Studies on halogenated Fmoc-phenylalanine derivatives have shown that brominated and iodinated versions form the most stable hydrogels, a fact attributed in part to the propensity for halogen bonding to direct the supramolecular assembly. polimi.it

A clear example of how these modified properties translate into specific biological recognition is found in studies of the L-enantiomer, 3,5-Dibromo-L-phenylalanine. Research on its interaction with glutamate (B1630785) receptors in rat cerebrocortical neurons revealed that it acts as a polyvalent modulator of glutamatergic transmission. nih.gov Specifically, it functions as a partial agonist at the glutamate-binding site of NMDA receptors and also inhibits AMPA/kainate receptors. nih.gov This precise, dual-action profile is a direct consequence of the molecular recognition between the dibrominated compound and the complex protein receptors, a recognition that is finely tuned by the steric and electronic properties conferred by the dibromo-substitution. nih.gov

The table below presents the specific bioactivity data for 3,5-Dibromo-L-phenylalanine, illustrating its defined molecular recognition by neuronal receptors.

Table 2: Bioactivity of 3,5-Dibromo-L-phenylalanine at Glutamate Receptors

| Receptor Target | Activity | Measured Parameter | Value (µM) | Source(s) |

|---|---|---|---|---|

| NMDA Receptor | Partial Agonist | EC₅₀ | 331.6 ± 78.6 | nih.gov |

This specific recognition profile highlights how the dibromo-substitution pattern creates a molecule with unique interaction capabilities, distinct from unsubstituted phenylalanine.

Biocatalytic Approaches and Enzyme Engineering

Enzymatic Synthesis of D-Phenylalanine Analogs

Phenylalanine Ammonia-Lyases (PALs) are enzymes that naturally catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). nih.govrsc.org While the physiological reaction favors deamination, the reverse reaction—amination of cinnamic acids—can be achieved by using high concentrations of ammonia. jiangnan.edu.cn This synthetic application of PALs is attractive as it does not require expensive cofactors. nih.gov

However, PALs often exhibit low stereoselectivity in the synthetic direction, producing a mixture of L- and D-enantiomers. nih.gov This characteristic can be leveraged in multi-step cascade reactions to produce optically pure D-phenylalanine derivatives. The PAL from the cyanobacterium Anabaena variabilis (AvPAL) is particularly well-suited for biocatalysis due to its high expression levels and broad substrate specificity, accepting a variety of substituted cinnamic acids. nih.gov Research has shown the successful conversion of various electron-deficient cinnamic acids, including di-fluorinated analogs, into the corresponding D-phenylalanine derivatives using a PAL-based cascade system, demonstrating the potential for producing di-halogenated compounds like 3,5-Dibromo-d-phenylalanine. nih.gov

| Cinnamic Acid Substrate | Yield of D-Amino Acid (%) | Enantiomeric Excess (ee) of D-Amino Acid (%) |

|---|---|---|

| p-Nitrocinnamic acid | 71 | 96 |

| p-Trifluoromethylcinnamic acid | 65 | 76 |

| p-Cyanocinnamic acid | 72 | 70 |

| 3,5-Difluorocinnamic acid | 57 | 97 |

| m-Chlorocinnamic acid | 86 | >99 |

A more direct route to D-phenylalanine analogs is through the use of D-amino acid dehydrogenases (D-AADHs). These enzymes catalyze the stereospecific reductive amination of α-keto acids to the corresponding D-amino acids, utilizing a cofactor such as NADPH. frontiersin.orgwikipedia.org While naturally occurring D-AADHs with broad substrate scope are uncommon, protein engineering has been successfully employed to create them. frontiersin.org

For instance, meso-diaminopimelate dehydrogenase (meso-DAPDH) has been engineered to function as a highly stereoselective D-AADH. frontiersin.org These engineered biocatalysts can convert a wide array of α-keto acids into D-amino acids with excellent optical purity (>99% ee) and high yields. wikipedia.org A notable application is the complete conversion of 4-bromophenylpyruvic acid to D-4-bromo-phenylalanine with an enantiomeric excess greater than 99%. taylorandfrancis.com This highlights the strong potential of this method for synthesizing other halogenated D-phenylalanine derivatives, including this compound, from the corresponding 3,5-dibromophenylpyruvic acid precursor.

Deracemization is a powerful strategy to obtain a single, optically pure enantiomer from a racemic mixture. In the context of D-amino acid synthesis, this is often achieved by coupling the initial synthesis step (e.g., via PAL) with an enzyme that selectively removes the unwanted L-enantiomer. L-amino acid oxidases (LAAOs) and L-amino acid deaminases (LAADs) are flavin-dependent enzymes ideal for this purpose. mdpi.com They catalyze the enantioselective oxidation of L-amino acids to their imino acid form, which then spontaneously hydrolyzes to the corresponding α-keto acid. mdpi.compolimi.it

The key difference between them is that LAAOs use molecular oxygen as the electron acceptor and produce hydrogen peroxide, while LAADs are typically membrane-bound proteins that transfer electrons to the respiratory chain, producing water. nih.govmdpi.com In a deracemization process, the α-keto acid formed by the LAAO or LAAD is continuously reduced back to the racemic amino acid by a non-selective chemical reductant, such as an ammonia-borane complex (NH₃BH₃). nih.govnih.gov This dynamic kinetic resolution process effectively converts the entire racemic mixture into the desired D-enantiomer with high enantiomeric excess. nih.govd-nb.info This approach has been successfully used to produce D-m-fluoro-phenylalanine and other analogs in optically pure form. mdpi.com

Directed Evolution and Protein Engineering of Biocatalysts for D-Phenylalanine Production

The efficiency, substrate specificity, and stereoselectivity of natural enzymes are often not optimal for industrial applications. Directed evolution and protein engineering have become indispensable tools for tailoring biocatalysts to specific synthetic needs. rsc.org

For PALs, engineering efforts have focused on enhancing their activity and altering their stereoselectivity. oup.combiorxiv.org For example, analysis of the catalytic mechanism of AvPAL suggested that the Asn347 residue was crucial for controlling stereoselectivity. Mutating this residue to alanine (B10760859) (N347A) resulted in a 2.3-fold increase in selectivity for the D-enantiomer. nih.gov Other studies have developed high-throughput screening methods to rapidly identify PAL variants with improved D-selectivity from large mutant libraries. nih.govresearchgate.net

Similarly, D-AADHs have been created and optimized through protein engineering. Starting from enzymes with different native functions, like meso-DAPDH, researchers have used both rational design and random mutagenesis to introduce D-AADH activity and broaden the substrate scope to include bulky aromatic keto acids. frontiersin.orgnih.gov

In the realm of deracemization, ancestral sequence reconstruction has been used to develop a highly stable and efficient LAAO with broad substrate selectivity. d-nb.info This engineered biocatalyst, AncLAAO, overcomes the typical production difficulties associated with LAAOs and serves as a robust tool for producing a wide range of optically pure D-amino acids. d-nb.info

| Enzyme | Engineering Strategy | Improvement | Reference |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase (AvPAL) | Site-directed mutagenesis (N347A) | 2.3-fold increase in D-enantiomer selectivity | nih.gov |

| meso-Diaminopimelate Dehydrogenase | Directed evolution | Creation of a broad-range, highly stereoselective D-AADH | frontiersin.org |

| L-Amino Acid Oxidase | Ancestral sequence reconstruction | Created a highly stable LAAO with broad substrate scope for deracemization | d-nb.info |

| Phenylalanine Ammonia-Lyase (pcPAL) | Focused-directed evolution (F137V) | 15-fold increased reaction rate for p-nitro-cinnamic acid | oup.com |

Chemoenzymatic Cascades for Chiral Dibromophenylalanine Synthesis

Chemoenzymatic cascades combine the best features of biocatalysis and chemical synthesis in a single pot, leading to highly efficient and atom-economical processes. nih.govcnpereading.com The synthesis of optically pure D-phenylalanine analogs, including the target this compound, is ideally suited for such a one-pot cascade approach. nih.govnih.gov

A well-established and effective cascade begins with the amination of a substituted trans-cinnamic acid (e.g., 3,5-dibromo-trans-cinnamic acid) using a PAL enzyme in a high-concentration ammonia buffer. nih.gov This step produces a racemic mixture of the corresponding phenylalanine analog. Concurrently, a whole-cell biocatalyst expressing an LAAD enzyme is added to the reaction. The LAAD selectively oxidizes the L-enantiomer to 3,5-dibromophenylpyruvic acid. nih.govnih.gov

The final component of the cascade is a non-selective chemical reducing agent, ammonia-borane (NH₃BH₃), which reduces the newly formed α-keto acid back to the racemic amino acid. nih.gov This deracemization cycle continuously removes the L-enantiomer and replenishes the racemic pool, ultimately driving the entire reaction towards the formation of the thermodynamically stable D-enantiomer. This one-pot amination/deracemization cascade has been shown to produce various substituted D-phenylalanines in good yields (57-86%) and with excellent optical purities (>97% ee), providing a clear and viable strategy for the synthesis of this compound. nih.gov

Applications in Advanced Chemical Biology and Materials Science

Incorporation into Peptides and Proteins

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering and functional studies. This is typically achieved by repurposing a stop codon (such as the amber codon, UAG) and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA.

Unnatural Amino Acid Mutagenesis Strategies

Genetic code expansion allows for the ribosomal incorporation of UAAs with novel chemical functionalities into proteins in living cells nih.govfrontiersin.org. This technique has been successfully used to incorporate a variety of phenylalanine derivatives, including those with single halogen substitutions (e.g., p-bromo-L-phenylalanine and p-iodo-L-phenylalanine), azido groups, or keto groups h1.conih.gov.

Theoretically, 3,5-Dibromo-d-phenylalanine could be incorporated into a protein sequence using an engineered aminoacyl-tRNA synthetase. Success would depend on the ability of the synthetase's active site to accommodate the sterically demanding dibrominated phenyl ring. If incorporated, the two bromine atoms could serve as heavy atoms to aid in X-ray crystallographic phasing for protein structure determination. However, there are currently no specific studies demonstrating the successful mutagenesis and protein incorporation of this compound.

Site-Specific Bioconjugation and Chemical Ligation Methodologies

The bromine atoms on the phenyl ring of this compound can act as chemical handles for site-specific protein modification through transition-metal-catalyzed cross-coupling reactions.

| Coupling Reaction | Reactant | Potential Product |

| Suzuki Coupling | Arylboronic acid | Bi-aryl linkage |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-phenylalanine derivative |

| Heck Coupling | Alkene | Alkenyl-phenylalanine derivative |

These reactions would enable the attachment of a wide range of functionalities, such as fluorescent probes, polyethylene glycol (PEG) chains, or cytotoxic drugs, to a specific site on a protein. While palladium-catalyzed reactions have been used to modify peptides containing iodo-phenylalanine nih.gov, specific examples utilizing this compound for bioconjugation are not documented.

Standard methodologies like Native Chemical Ligation (NCL) require an N-terminal cysteine residue and a C-terminal thioester nih.gov. While NCL has been adapted for use at phenylalanine residues, it requires the synthesis of specialized phenylalanine surrogates, such as β-mercaptophenylalanine or 2-mercaptophenylalanine, and does not directly utilize the halogen atoms for the ligation itself nih.govchemrxiv.org.

Design of Functionalized Peptides and Peptidomimetics

Peptidomimetics are designed to mimic natural peptides but often have improved properties such as enhanced stability against proteolysis, better bioavailability, and constrained conformations nih.gov. The incorporation of UAAs like this compound is a key strategy in their design. The bulky and hydrophobic bromine atoms can enforce specific backbone torsions and provide additional interactions, such as halogen bonding, which can influence binding affinity and selectivity. Halogenation of phenylalanine in a peptide has been shown to favorably alter its conformational equilibrium nih.gov.

Peptide Macrocyclization Strategies with Dibrominated Moieties

Peptide macrocyclization is a widely used strategy to improve the therapeutic properties of peptides by constraining them into a bioactive conformation uq.edu.aunih.gov. The two bromine atoms on this compound present a unique opportunity for intramolecular cross-linking to create stapled or bicyclic peptides.

A potential, though not yet demonstrated, strategy would involve an intramolecular double cross-coupling reaction. For instance, a peptide containing this compound and two other reactive residues (e.g., cysteine or tryptophan) could be cyclized by forming two covalent bonds to the dibrominated ring, resulting in a highly constrained bicyclic structure. This approach is analogous to methods that use palladium catalysis to staple peptides between tryptophan and iodo-phenylalanine residues nih.gov.

Advanced Materials Science Applications

Self-assembling peptides are of great interest in materials science for the bottom-up fabrication of nanomaterials. Short peptides, particularly those containing phenylalanine, can self-assemble into well-ordered structures like nanotubes, nanofibers, and hydrogels nih.govmdpi.com.

Self-Assembling Peptide Nanostructures and Hydrogels

The self-assembly of phenylalanine-containing peptides is driven by a combination of hydrogen bonding between peptide backbones and π-π stacking interactions between the aromatic rings nih.gov. Introducing halogen atoms onto the phenyl ring can significantly modulate these interactions. Halogenation increases the hydrophobicity of the amino acid side chain and can introduce halogen bonding as an additional non-covalent interaction to direct the assembly process.

Studies on other halogenated phenylalanine derivatives have shown that modifying the aromatic ring impacts aggregation kinetics and fibril morphology nih.gov. Specifically, increasing the hydrophobicity through fluorination and iodination was found to accelerate the formation of amyloid fibrils nih.gov. It is therefore highly probable that the incorporation of this compound into a self-assembling peptide sequence would alter the resulting nanostructures' morphology, stability, and mechanical properties. This could lead to the formation of novel hydrogels or nanomaterials with tailored characteristics, although specific experimental studies on peptides containing this compound are needed to confirm this potential.

Polymer Matrices and Functional Materials Development (e.g., chiral polytriazoles)

The unique structural attributes of this compound, namely its chirality and the presence of two bromine atoms on the phenyl ring, position it as a compelling monomer for the synthesis of advanced polymer matrices and functional materials. While direct research on the polymerization of this compound is not extensively detailed in the provided search results, the broader context of incorporating unnatural and halogenated amino acids into polymeric structures allows for the exploration of its potential in developing materials with tailored properties, such as chiral polytriazoles.

The incorporation of amino acids into polymer backbones can yield biodegradable and functional polymers with a wide range of properties suitable for biomedical applications. These amino acid-based biodegradable polymers (AABB polymers) can be designed to have specific characteristics by selecting functionalized amino acid monomers. The presence of the dibromo-substituted phenyl ring in this compound can impart unique features to a polymer matrix, including increased hydrophobicity, potential for flame retardancy, and sites for post-polymerization modification.

Chiral Polytriazoles:

One promising application for this compound is in the synthesis of chiral polytriazoles. Polytriazoles are a class of polymers known for their thermal stability and chemical resistance. The introduction of a chiral center, as provided by the D-phenylalanine backbone, can induce helical structures and other forms of supramolecular chirality in the polymer chains. This is of significant interest for applications in chiral separations, asymmetric catalysis, and the development of chiroptical materials.

The synthesis of such polymers would likely involve the conversion of the amino acid into a monomer suitable for click chemistry, a highly efficient and versatile set of reactions for polymer synthesis. For instance, the amine and carboxylic acid functionalities of this compound could be modified to bear azide and alkyne groups, respectively. The subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization would then yield a chiral polytriazole.

Hypothetical Polymerization of a this compound Derived Monomer:

| Monomer Structure (Conceptual) | Polymerization Method | Resulting Polymer | Potential Properties |

| Azido-alkyne functionalized this compound | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Chiral Polytriazole | Chirality, Thermal Stability, Chemical Resistance, Modified Hydrophobicity |

Research Findings on Related Polymer Systems:

The development of functional materials from unnatural amino acids is a rapidly growing field. The unique combination of chirality and heavy atom substitution in this compound makes it a candidate for creating polymers with novel electronic, optical, and biological properties. Future research in this area could lead to the development of advanced materials with applications in a variety of high-technology fields.

Mechanistic Investigations of Biological Activity Excluding Clinical Human Trial Data

Modulation of Neurotransmitter Systems by Halogenated Phenylalanines

Research has demonstrated that halogenated derivatives of phenylalanine can act as polyvalent modulators of glutamatergic synaptic transmission, simultaneously influencing multiple components of the system. nih.govresearchgate.net This multi-target engagement suggests a complex mechanism of action with potential therapeutic implications for conditions involving abnormal glutamatergic activity. nih.gov

Ligand-Receptor Interactions at Glutamatergic Synapses

The primary excitatory neurotransmitter in the central nervous system, glutamate (B1630785), acts on several receptors, including the ionotropic NMDA, AMPA, and kainate receptors. mdpi.commdpi.com Halogenated phenylalanines have been shown to interact directly with these receptors.

NMDA Receptor Modulation (e.g., partial agonism, antagonism)

Studies conducted on rat cerebrocortical cultured neurons using patch-clamp techniques have characterized 3,5-Dibromo-L-phenylalanine (3,5-DBr-L-Phe) as a partial agonist at the glutamate-binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net It was found to augment NMDA miniature excitatory postsynaptic currents (mEPSCs) and activate a steady-state current. nih.gov This effect was eliminated by the presence of NMDA receptor antagonists like DL-2-amino-5-phosphonopentanoic acid and MK-801, confirming its action at the NMDA receptor. nih.gov The compound demonstrated an efficacy of 30.5 ± 4.7% compared to NMDA, with an EC50 of 331.6 ± 78.6 μM. nih.govresearchgate.net

Interactive Data Table: NMDA Receptor Activity of 3,5-Dibromo-L-phenylalanine

| Parameter | Value | Compound | Receptor Site |

| Efficacy | 30.5 ± 4.7% (vs. NMDA) | 3,5-Dibromo-L-phenylalanine | NMDA (Glutamate site) |

| EC50 | 331.6 ± 78.6 μM | 3,5-Dibromo-L-phenylalanine | NMDA (Glutamate site) |

AMPA/Kainate Receptor Modulation (e.g., depression of activity)

In addition to its effects on NMDA receptors, 3,5-DBr-L-Phe also modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Research shows that it depresses both the amplitude and frequency of AMPA/kainate mediated mEPSCs. nih.govresearchgate.net The IC50 value for the inhibition of AMPA/kainate mEPSC frequency by 3,5-DBr-L-Phe was determined to be 29.4 ± 4.3 microM. nih.govresearchgate.net Furthermore, it was observed to attenuate the current activated by AMPA, with a higher efficacy at lower AMPA concentrations. nih.govresearchgate.net

Enantiomeric Specificity in Biological Interactions (L- vs. D-forms of Dibromophenylalanine)

The stereochemistry of amino acid derivatives is a critical determinant of their biological activity. While direct comparative studies on the D- and L-enantiomers of 3,5-dibromophenylalanine are not detailed in the provided search results, comparisons between 3,5-DBr-L-Phe and a structurally similar D-amino acid, 3,5-dibromo-d-tyrosine (3,5-DBr-D-Tyr), reveal significant differences in their mechanisms of action. nih.gov

This comparison highlights a key divergence in their effects on the NMDA receptor:

3,5-Dibromo-L-phenylalanine acts as a partial agonist at the NMDA receptor. nih.gov

3,5-Dibromo-D-tyrosine acts to depress NMDA receptor activity , potentially as a competitive inhibitor at the glutamate-binding site. nih.gov

Although both compounds were found to decrease glutamate release and depress AMPA/kainate receptor activity, their opposing actions at the NMDA receptor underscore the principle of enantiomeric specificity. nih.gov This suggests that 3,5-Dibromo-D-phenylalanine would likely also exhibit a distinct pharmacological profile from its L-enantiomer, though specific data on its activity is not available.

Structure-Activity Relationship Studies of Dibrominated Phenylalanine Derivatives

The relationship between the chemical structure of halogenated phenylalanine derivatives and their biological activity is a subject of ongoing investigation. Studies on various phenylalanine analogs reveal that the nature and position of halogen substituents on the phenyl ring significantly influence their biological properties.

For instance, the halogenation of phenylalanine residues has been shown to alter not only the kinetics of fibril formation in amyloid peptides but also the morphology of the resulting aggregates. nih.gov In a different context, studies on halogenated phenylethanolamines and phenoxypropanolamines showed that the position of dihalogenation impacts receptor-blocking activity, with 2,5-dihalogenated compounds being more potent beta-receptor blockers than 2,4- and 3,4-dihalogenated derivatives. nih.gov While not directly focused on glutamatergic modulation, these findings illustrate the principle that the specific placement of halogen atoms is crucial for determining biological function. The 3,5-dibromo substitution pattern in 3,5-dibromophenylalanine is therefore a key structural feature responsible for its unique polyvalent modulation of the glutamate system. nih.gov

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 3,5-Dibromo-d-phenylalanine, offering powerful tools for both qualitative and quantitative assessment. High-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS) are indispensable in this regard.

The biological and pharmacological activities of chiral molecules are often enantiomer-specific. Consequently, the determination of enantiomeric purity is a critical aspect of the quality control of this compound. Chiral HPLC is the gold standard for this purpose, enabling the separation and quantification of the D- and L-enantiomers.

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differentially with the two enantiomers. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them suitable for the separation of polar and ionic compounds like amino acids. sigmaaldrich.com The D-enantiomer is often more strongly retained on such columns. sigmaaldrich.com

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. A common approach involves a mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. sigmaaldrich.comsemanticscholar.org The concentration of the organic modifier can significantly influence retention times and enantioselectivity. sigmaaldrich.com

To enhance detection and sensitivity, especially at low concentrations, derivatization of the amino acid with a chromophoric or fluorophoric tag may be employed. cat-online.comresearchgate.net However, direct analysis of the underivatized compound is often preferred to avoid the introduction of additional steps and potential impurities. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Parameters for Phenylalanine Analogs

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) | sigmaaldrich.comsemanticscholar.org |

| Mobile Phase | Acetonitrile (B52724)/Water (e.g., 75/25 v/v) | semanticscholar.org |

| Detector | UV-Vis or Circular Dichroism | semanticscholar.org |

| Temperature | 23 °C | semanticscholar.org |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile technique for the definitive identification and purity assessment of this compound. It combines the separation capabilities of HPLC with the sensitive and specific detection afforded by mass spectrometry. jiangnan.edu.cnnih.gov

For identity confirmation, the mass spectrometer provides a highly accurate mass measurement of the parent molecule, which can be compared to its theoretical mass. The characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would result in a distinctive isotopic cluster for the molecular ion of this compound, further confirming its identity. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, generating a characteristic fragmentation pattern that serves as a molecular fingerprint. researchgate.net

In terms of purity analysis, LC-MS can detect and quantify impurities, even at trace levels. waters.comqub.ac.uk The high sensitivity of modern mass spectrometers allows for the detection of related substances, synthetic byproducts, and degradation products. The chromatographic separation component of LC-MS resolves these impurities from the main compound, allowing for their individual detection and characterization. waters.com Isotope dilution mass spectrometry (ID-MS) is a high-accuracy method that can be employed for the precise quantification of amino acids. nih.govnist.gov

Table 2: Representative LC-MS Parameters for Amino Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Reversed-phase HPLC | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | mdpi.com |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) | nist.govnih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) for quantification | nist.gov |

Spectrophotometric and Fluorometric Methods for Detection and Quantification

Spectrophotometric and fluorometric techniques offer alternative or complementary methods for the detection and quantification of this compound. These methods are based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectroscopy is a fundamental technique that can be used for the quantification of aromatic amino acids. libretexts.org The presence of the phenyl ring in this compound results in characteristic absorption in the ultraviolet region of the spectrum. nih.gov The absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, as described by the Beer-Lambert Law. libretexts.org While this method is straightforward and widely accessible, its specificity can be limited in the presence of other UV-absorbing impurities. thermofisher.com Second-derivative UV spectroscopy can be employed to enhance the resolution of overlapping spectral bands and improve the specificity of the analysis. amazonaws.com

Fluorometric methods, which measure the fluorescence emitted by a compound after excitation with light of a specific wavelength, can offer higher sensitivity and selectivity compared to absorption spectroscopy. While native phenylalanine has weak fluorescence, derivatization with a fluorescent tag can significantly enhance the signal, allowing for detection at very low concentrations. researchgate.net

Development of Certified Reference Materials for D-Phenylalanine and Derivatives

Certified Reference Materials (CRMs) are essential for ensuring the accuracy, reliability, and traceability of analytical measurements. nih.govacs.org The development of a CRM for D-phenylalanine and its derivatives, such as this compound, would provide a benchmark for method validation and quality control in various analytical laboratories. nih.govjst.go.jp